Ergocalciferol, commonly known as vitamin D2, is a fat-soluble vitamin crucial for various biological functions. It plays a pivotal role in calcium homeostasis and bone health. [] Ergocalciferol is classified as a secosteroid, characterized by a broken steroid ring structure. [] Its primary source is ergosterol, a sterol found in fungi and yeast, which undergoes conversion to ergocalciferol upon exposure to ultraviolet B (UVB) light. [, , ] This process mimics the natural synthesis of vitamin D3 (cholecalciferol) in human skin upon UVB exposure. []
Ergocalciferol falls under the classification of:
The synthesis of ergocalciferol can be achieved through several methods, primarily involving the irradiation of ergosterol. The key steps include:
Ergocalciferol has a molecular formula of and features a unique structure characterized by:
Ergocalciferol undergoes various chemical reactions, particularly in its metabolic pathways:
The mechanism by which ergocalciferol exerts its biological effects involves several steps:
The active form of ergocalciferol enhances intestinal absorption of calcium and promotes bone mineralization, influencing gene expression related to calcium transport proteins.
Ergocalciferol has several important applications:
The identification of ergocalciferol (vitamin D₂) emerged from early 20th-century efforts to combat rickets, a debilitating bone disease linked to nutritional deficiency. Initial epidemiological work by Theobald Palm (1890) documented significantly higher rickets prevalence in industrialized European cities versus rural areas, suggesting environmental factors like diminished sunlight exposure as key contributors [5]. This observation was experimentally validated by Kurt Huldschinsky (1919), who demonstrated that ultraviolet (UV) light exposure cured rickets in children [5]. Concurrent nutritional research identified a fat-soluble factor in cod liver oil with anti-rachitic properties, initially termed "vitamin D" by Elmer McCollum in 1922 [5].
The chemical isolation of ergocalciferol occurred in 1931 when Askew et al. irradiated ergosterol—a sterol from Saccharomyces yeast—producing a compound initially named "viosterol" [2] [9]. Structural elucidation by Adolf Windaus (Nobel Laureate, 1928) revealed it as a secosteroid with a broken B-ring between C9–C10, leading to the systematic name ergocalciferol (reflecting its ergosterol origin and calciferol: "calcium-bearer") [5] [9]. The nomenclature "vitamin D₂" distinguishes it from vitamin D₃ (cholecalciferol), though both share the vitamin D functional designation [8].
Table 1: Key Milestones in Ergocalciferol Discovery
Year | Researcher | Contribution |
---|---|---|
1890 | Theobald Palm | Correlated rickets prevalence with geographical sunlight exposure |
1919 | Kurt Huldschinsky | Demonstrated UV light as curative for rickets |
1931 | Askew et al. | Isolated crystalline ergocalciferol from irradiated ergosterol |
1932 | Adolf Windaus | Elucidated ergocalciferol’s chemical structure |
Ergocalciferol (C₂₈H₄₄O) belongs to the secosteroid family, characterized by a broken carbon bond in the steroid B-ring (C9–C10 cleavage) while retaining rings A, C, and D intact [1] [7]. This structural modification generates conformational flexibility essential for biological activity. Ergocalciferol contains four conjugated double bonds: a s-cis,s-cis-triene system (C5=C6, C7=C8, C10=C19) and an additional trans double bond in the side chain (C22=C23) [2] [7]. Its side chain terminates with a methyl group at C24 and a double bond at C22–23, differentiating it from cholecalciferol (vitamin D₃), which possesses a saturated side chain ending at C27 [7] [9].
Photochemical synthesis involves UV-B irradiation (290–315 nm) of ergosterol, inducing electrocyclic ring-opening between C9–C10 to form previtamin D₂. This thermally isomerizes to ergocalciferol via a [1,7]-sigmatropic hydrogen shift [2] [5]. Ergocalciferol exhibits multiple isomeric forms, including lumisterol₂ (C9–C10 rotation) and tachysterol₂ (C7=C8 shift), which are biologically inert [5].
Table 2: Structural Comparison of Ergocalciferol and Cholecalciferol
Feature | Ergocalciferol (D₂) | Cholecalciferol (D₃) |
---|---|---|
Core Structure | 9,10-secosteroid with Δ5,7,10(19),22-tetraene system | 9,10-secosteroid with Δ5,7,10(19)-triene system |
Side Chain | Double bond at C22–C23; Methyl group at C24 | Fully saturated; -CH(CH₃)CH₂CH₂CH₂CH₃ at C17 |
Precursor | Ergosterol (plant/fungal sterol) | 7-Dehydrocholesterol (animal sterol) |
Molecular Weight | 396.65 g/mol | 384.64 g/mol |
Ergocalciferol functions as a prohormone within the endocrine vitamin D system. To become biologically active, it undergoes sequential hydroxylation: first in the liver by CYP2R1 (25-hydroxylase) to form 25-hydroxyergocalciferol [25(OH)D₂], and subsequently in the kidney by CYP27B1 (1α-hydroxylase) to yield the active hormone 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂, or ercalcitriol) [1] [3] [9]. This activation cascade is tightly regulated by serum calcium, phosphate, and parathyroid hormone (PTH) levels:
The active metabolite 1,25(OH)₂D₂ binds to the vitamin D receptor (VDR), a nuclear transcription factor. The VDR-retinoid X receptor (RXR) heterodimer recognizes vitamin D response elements (VDREs) in target genes, regulating:
Notably, ergocalciferol-derived metabolites exhibit reduced affinity for vitamin D-binding protein (DBP) compared to D₃ metabolites, leading to faster hepatic clearance and altered pharmacokinetics [2] [9]. Despite this, both forms activate the VDR with comparable efficacy, as confirmed by crystallography showing identical binding modes within the VDR ligand-binding domain [7].
Table 3: Metabolic Pathway and Physiological Targets of Ergocalciferol
Process | Key Components | Biological Outcome |
---|---|---|
Activation | Hepatic CYP2R1 → Renal CYP27B1 | Production of 1,25(OH)₂D₂ (ercalcitriol) |
Catabolism | CYP24A1 (24-hydroxylase) | Inactivation to water-soluble calcitroic acid |
Genomic Signaling | VDR/RXR heterodimer → VDREs | Transcriptional regulation of calcium transporters (TRPV6, calbindin) |
Systemic Homeostasis | PTH ↑ → 1,25(OH)₂D₂ synthesis; FGF23 ↑ → Catabolism | Serum Ca²⁺/PO₄³⁻ stabilization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7